molecular formula C12H16N2O2 B576080 (S)-3-N-Cbz-aminopyrrolidine CAS No. 176970-12-0

(S)-3-N-Cbz-aminopyrrolidine

Cat. No.: B576080
CAS No.: 176970-12-0
M. Wt: 220.272
InChI Key: DSOICHFMGRBFCM-NSHDSACASA-N
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Description

(S)-3-N-Cbz-aminopyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-N-Cbz-aminopyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-pyrrolidine-3-carboxylic acid.

    Protection: The amino group of the pyrrolidine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting this compound is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: (S)-3-N-Cbz-aminopyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the Cbz group can be achieved using catalytic hydrogenation or other reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the Cbz group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Catalytic hydrogenation (Pd/C, H2) or lithium aluminum hydride; performed under an inert atmosphere.

    Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base; conducted in an appropriate solvent.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Deprotected (S)-3-aminopyrrolidine.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

(S)-3-N-Cbz-aminopyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound serves as a precursor for the synthesis of bioactive molecules that can be used in biological studies.

    Medicine: It is involved in the development of drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-3-N-Cbz-aminopyrrolidine is primarily related to its role as a synthetic intermediate. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

    ®-3-N-Cbz-aminopyrrolidine: The enantiomer of (S)-3-N-Cbz-aminopyrrolidine, differing in the spatial arrangement of atoms.

    N-Boc-aminopyrrolidine: Another protected form of aminopyrrolidine, where the protecting group is tert-butoxycarbonyl (Boc) instead of Cbz.

    N-Fmoc-aminopyrrolidine: Similar to this compound but with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the Cbz protecting group, which offers distinct reactivity and stability compared to other protecting groups. This makes it particularly useful in stereoselective synthesis and the preparation of chiral compounds.

Properties

IUPAC Name

benzyl N-[(3S)-pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOICHFMGRBFCM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176970-12-0
Record name (S)-3-N-Cbz-aminopyrrolidine
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